5-(Trifluoromethyl)thiophene-2-carbaldehyde
Overview
Description
5-(Trifluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 901767-00-8 . It has a molecular weight of 180.15 and its IUPAC name is 5-(trifluoromethyl)-2-thiophenecarbaldehyde . The compound is typically stored at 4°C and is in liquid form .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)thiophene-2-carbaldehyde can be achieved through the reaction of thiophene-2,5-dicarboxylic acid with SF4 and HF, depending on the conditions . This reaction produces 5-(trifluoromethyl)thiophene-2-carboxylic acid and 2,5-bis(trifluoromethyl)-thiophene .Molecular Structure Analysis
The InChI code for 5-(Trifluoromethyl)thiophene-2-carbaldehyde is 1S/C6H3F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
5-(Trifluoromethyl)thiophene-2-carbaldehyde is a liquid at room temperature . It has a molecular weight of 180.15 .Scientific Research Applications
Synthesis and Chemical Reactions
5-(Trifluoromethyl)thiophene-2-carbaldehyde, and its derivatives, have been extensively used in various synthetic chemical reactions. For instance, its use in regioselective synthesis demonstrates the versatility of this compound in chemical reactions. The chemo- and regioselective Br/Li exchange reaction from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene is one such example, showcasing its importance in creating complex molecular structures (Bar, 2021). Another application is in the coupling of thiophenecarbaldehydes using samarium diiodide, where thiophene-2-carbaldehyde reacts with various aldehydes (Yang & Fang, 1995).
Fluorescent Sensor Development
A novel application of 5-(Trifluoromethyl)thiophene-2-carbaldehyde derivatives is in the development of fluorescent sensors. For example, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) was synthesized and demonstrated strong quenching of fluorescence in the presence of Fe3+ ions, highlighting its potential in metal ion detection (Zhang et al., 2016).
Photophysical Studies
Thiophene-2-carbaldehyde derivatives have also been explored in photophysical studies. For instance, the synthesis of 4H-thieno[3,2-c]chromene derivatives from thiophene-2-carbaldehydes and their subsequent optical property investigations indicate their potential use in covert marking pigments and other photophysical applications (Ulyankin et al., 2021).
Polymer Chemistry
Another significant area of application is in polymer chemistry. For example, the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst and its characterization through various techniques like FT/IR, 1H-NMR, EDX, XPS, and SEM, illustrate its utility in creating new polymer materials with specific morphological properties (Al-Hamdan et al., 2021).
Biomedical Research
In the field of biomedical research, 5-(Trifluoromethyl)thiophene-2-carbaldehyde derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of 4-arylthiophene-2-carbaldehyde compounds and their subsequent evaluation for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities demonstrate the biomedical potential of these compounds (Ali et al., 2013).
Safety And Hazards
The compound is associated with several hazard statements, including H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
5-(trifluoromethyl)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFPFGFTRSMNNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)thiophene-2-carbaldehyde | |
CAS RN |
901767-00-8 | |
Record name | 5-(trifluoromethyl)thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.